molecular formula C16H11N3O6 B11439532 5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B11439532
M. Wt: 341.27 g/mol
InChI Key: RCLZDPJQKYDEOF-UHFFFAOYSA-N
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Description

5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that features a furan ring, a nitrophenyl group, and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.

    Formation of the Diazinane Trione: The diazinane trione structure can be synthesized through the reaction of urea derivatives with appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the furan ring with the diazinane trione structure under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used to study the effects of nitrophenyl and furan derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, the compound’s structure can be modified to develop potential therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. The diazinane trione structure may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(2-Methylphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
  • 5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
  • 5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-thiazolidine-2,4-dione

Uniqueness

The presence of both the nitrophenyl group and the diazinane trione structure in 5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione makes it unique compared to similar compounds

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11N3O6/c1-8-2-3-9(19(23)24)6-11(8)13-5-4-10(25-13)7-12-14(20)17-16(22)18-15(12)21/h2-7H,1H3,(H2,17,18,20,21,22)

InChI Key

RCLZDPJQKYDEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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